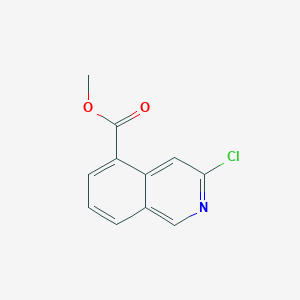

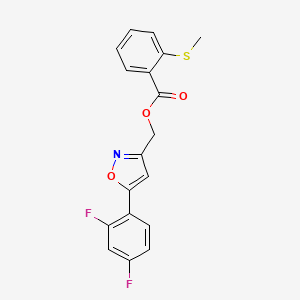

4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest due to their wide range of biological properties . The synthesis often involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular formula of “this compound” is C9H7N5 . The structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The reaction between triazole and various alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide has also been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 185.19 . Other properties such as melting point, boiling point, density, and refractive index are predicted to be 175.16° C, 496.8° C at 760 mmHg, 1.4 g/cm3, and n20D 1.69 respectively .Scientific Research Applications

Antimicrobial Activities

One significant application of derivatives of "4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile" is in the synthesis of novel compounds with antimicrobial properties. For instance, a study demonstrated the successful synthesis and characterization of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, which were evaluated as antimicrobial agents. These compounds exhibited promising antimicrobial activities, highlighting their potential in addressing microbial resistance (Al‐Azmi & Mahmoud, 2020).

Novel Synthetic Pathways

Research into "this compound" derivatives also includes the development of novel synthetic pathways for triazole compounds. A study reported a facile and solvent-free synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles by reactions of aromatic nitriles with hydrazine monohydrate. This method provides a simpler and more environmentally friendly approach to synthesizing these compounds, which have applications ranging from agriculture to pharmaceuticals (Ikemi et al., 2002).

Antileishmanial Activities

Another important area of application is the investigation of antileishmanial activities of "this compound" derivatives. A study conducted theoretical calculations and biological assays to evaluate the antileishmanial activities of certain 4-amino-1,2,4-triazole derivatives. These compounds showed remarkable activities against Leishmania infantum promastigots, indicating their potential as antileishmanial agents (Süleymanoğlu et al., 2017).

Energetic Materials

Research on "this compound" derivatives extends to the field of energetic materials. A study successfully synthesized and nitrified a derivative to produce energetic salts with high heat of detonation. These materials exhibit properties comparable to RDX, a high explosive, indicating their potential in military and civil applications for energy-dense materials (Cao et al., 2020).

Mechanism of Action

While the specific mechanism of action for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not mentioned in the available data, it’s worth noting that 1,2,4-triazole derivatives have been found to possess a wide range of biological activities. They have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and other activities .

Safety and Hazards

While specific safety and hazard information for “4-(5-amino-4H-1,2,4-triazol-3-yl)benzonitrile” is not available, it’s important to handle all chemicals with care and take necessary precautions. For example, avoid dust formation, ensure adequate ventilation, and use personal protective equipment as required .

properties

IUPAC Name |

4-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-6-1-3-7(4-2-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHAZVZBOZFDFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776283.png)

![Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate](/img/structure/B2776289.png)

![3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B2776292.png)

![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)

![3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2776300.png)

![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol](/img/structure/B2776305.png)